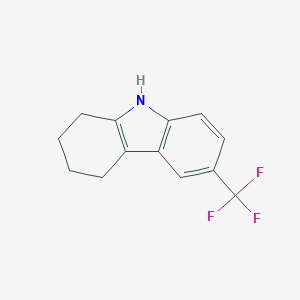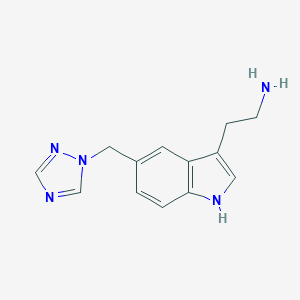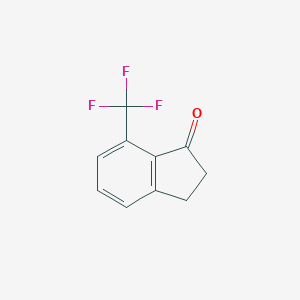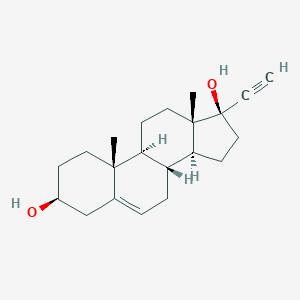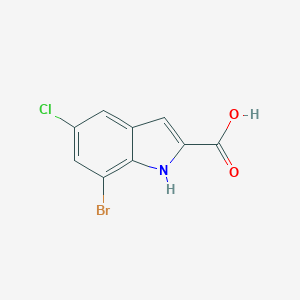
Cui xing ning
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cui xing ning (CXN) is a traditional Chinese medicine that has been used for centuries in China. It is derived from the roots of the plant, Cynanchum stauntonii. CXN has been used to treat a variety of ailments, including fever, inflammation, and pain. In recent years, there has been growing interest in the scientific research on CXN, particularly its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Cui xing ning is not fully understood. However, studies have suggested that Cui xing ning exerts its therapeutic effects through various mechanisms, including the inhibition of tumor cell proliferation, the suppression of inflammation, and the protection of neurons against oxidative stress.
Biochemische Und Physiologische Effekte
Cui xing ning contains several bioactive compounds, including stauntonilide, cynandione A, and cynandione B. These compounds have been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cui xing ning in lab experiments is its low toxicity and minimal side effects. However, one limitation is that the bioactive compounds in Cui xing ning are present in low concentrations, which can make it difficult to study their effects in vitro.
Zukünftige Richtungen
There are several future directions for research on Cui xing ning. One area of interest is the development of Cui xing ning-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the potential synergistic effects of Cui xing ning with other natural compounds and drugs. Additionally, more research is needed to fully understand the mechanisms of action of Cui xing ning and its potential therapeutic effects.
Synthesemethoden
Cui xing ning is extracted from the roots of Cynanchum stauntonii using various methods, including water extraction, ethanol extraction, and supercritical fluid extraction. The water extraction method is the most commonly used method and involves boiling the roots in water for several hours. The resulting extract is then filtered and concentrated. Ethanol extraction involves soaking the roots in ethanol for several days, followed by filtration and concentration. Supercritical fluid extraction involves using carbon dioxide as a solvent to extract the active compounds from the roots.
Wissenschaftliche Forschungsanwendungen
Cui xing ning has been the subject of numerous scientific studies in recent years. These studies have investigated the potential therapeutic effects of Cui xing ning on various diseases, including cancer, inflammation, and neurodegenerative diseases. Cui xing ning has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects in animal models.
Eigenschaften
CAS-Nummer |
139052-05-4 |
|---|---|
Produktname |
Cui xing ning |
Molekularformel |
C14H21ClN2O2 |
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2)9-16(5)12-7-6-10(8-11(12)14)18-13(17)15(3)4;/h6-8H,9H2,1-5H3;1H |
InChI-Schlüssel |
ZVTYQUAZWKKIFS-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C.Cl |
Kanonische SMILES |
CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C.Cl |
Andere CAS-Nummern |
139052-05-4 |
Synonyme |
5-(1,3,3-trimethylindoline)-N,N-dimethylcarbamate 5-(1,3,3-trimethylindolinyl)-N,N-dimethylcarbamate carbaindoline cui xing ning cui xing ning monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



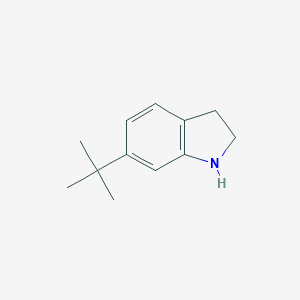
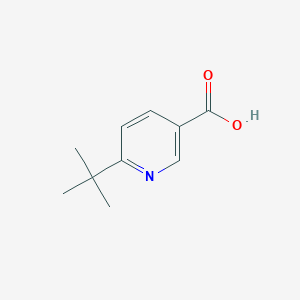
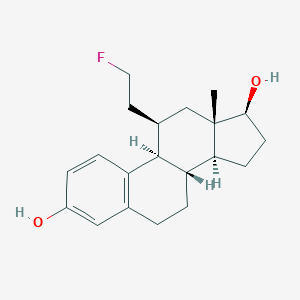
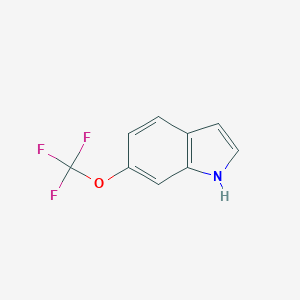
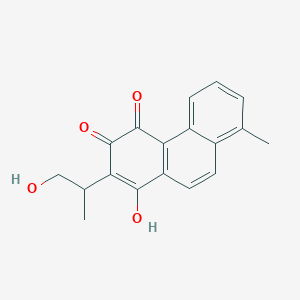
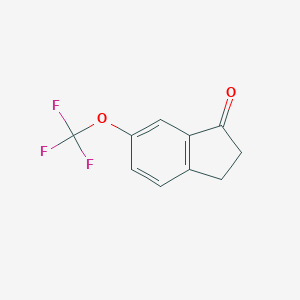
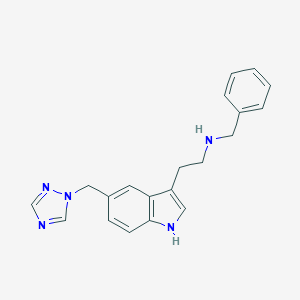
![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)

